1-O-Hexadecyl-2-O-methyl-rac-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Hexadecyl-2-O-methyl-rac-glycerol is an inhibitor of protein kinase C . It has a molecular weight of 330.55 and a molecular formula of C20H42O3 .
Molecular Structure Analysis
The molecular structure of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is represented by the formula C20H42O3 . This indicates that the molecule consists of 20 carbon atoms, 42 hydrogen atoms, and 3 oxygen atoms.Chemical Reactions Analysis
1-O-Hexadecyl-2-O-methyl-rac-glycerol is known to inhibit protein kinase C . This inhibition can result in various biological effects, such as the prevention of the respiratory burst in human neutrophils .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-O-Hexadecyl-2-O-methyl-rac-glycerol include a molecular weight of 330.55 and a molecular formula of C20H42O3 . The compound has a predicted boiling point of 430.6±25.0 °C and a predicted density of 0.895±0.06 g/cm3 .Scientific Research Applications
Platelet-Stimulating and Membranolytic Properties : It has been shown that certain derivatives of 1-O-hexadecyl-rac-glycerol, specifically those with acetyl and propionyl groups, can activate platelets in human plasma and cause lysis of red blood cells at micromolar concentrations (Ostermann, Kertscher, & Till, 1985).
Synthesis of Phosphatidylcholine Analogs : Research has involved the synthesis of 1,2-di-(O-hexadecyl)-rac-glycerol phosphocholines with methyl groups at different positions on the glycerol moiety. These analogs have potential for investigating interactions with membrane components (Witzke & Bittman, 1985).
Lipase-Catalyzed Monoesterification : A method for esterifying 1-O-hexadecyl-rac-glycerol using lipases in organic solvents has been developed, providing insights into the synthesis of certain glycerides (Bertello, Salto, & Lederkremer, 1997).
Plasmalogen Biosynthesis : 1-O-Hexadecyloxyethyl rac-glycerol has been studied for its role in the desaturation of certain phospholipids in rat brain, contributing to our understanding of brain lipid metabolism (Schmid, Bandi, Madson, & Baumann, 1977).
Antitumor Activity : Conjugates of 1-O-hexadecyl-2-O-methyl-rac-glycerol with other compounds have shown significant antitumor activity in models of leukemia (Hong et al., 1986).
Cancer Therapy : Alkyl ether lipids like 1-O-hexadecyl-2-O-methyl-rac-glycerol have been used in cancer therapy due to their ability to target cell membranes, induce apoptosis, and decrease cell migration/invasion (Jaffrès et al., 2016).
Monolayer Morphological Studies : The compound has been used to study monolayer compression and morphological structure changes, providing insights into the biophysical properties of lipid monolayers (Gehlert & Vollhardt, 1994).
Mechanism of Action
The mechanism of action of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is primarily through its inhibition of protein kinase C . Protein kinase C is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Safety and Hazards
Future Directions
The future directions of research into 1-O-Hexadecyl-2-O-methyl-rac-glycerol could involve further exploration of its inhibitory effects on protein kinase C and the potential therapeutic applications of this property. As an inhibitor of protein kinase C, it could have potential uses in the treatment of diseases where protein kinase C is implicated .
properties
IUPAC Name |
3-hexadecoxy-2-methoxypropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWCMDFDFNRKGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70912020 |
Source
|
Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-Hexadecyl-2-O-methyl-rac-glycerol | |
CAS RN |
111188-59-1 |
Source
|
Record name | 1-O-Hexadecyl-2-O-methylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111188591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.